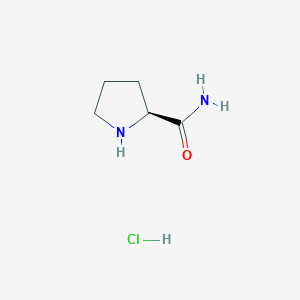

(S)-Pyrrolidine-2-carboxamide hydrochloride

Description

Overview of L-Prolinamide (B555322) Hydrochloride as a Key Research Compound

L-Prolinamide hydrochloride is recognized as an important intermediate in the synthesis of peptides and chiral drugs. triownchemie.compatsnap.com Its utility also extends to its function as a chiral ligand in asymmetric catalysis, particularly in reactions like the Robinson annulation and aldol (B89426) reactions. triownchemie.com The hydrochloride salt form of L-prolinamide enhances its stability and solubility, facilitating its use in various research and industrial applications.

The scientific journey of proline and its derivatives began with the isolation of L-proline in 1901 by Emil Fischer. acs.org The development of organocatalysis, a field in which proline and its derivatives play a crucial role, was significantly advanced by the work of Hajos and Parrish in the 1970s. mdpi.com Their research on L-proline-catalyzed aldol reactions laid the groundwork for the extensive use of proline-based compounds in asymmetric synthesis. mdpi.com Over the years, numerous structurally diverse organocatalysts have been designed and synthesized to overcome the limitations of proline, often by modifying the C2-position of the pyrrolidine (B122466) ring. unibo.it This has led to the development of various prolinamides and their application in a wide range of organic transformations. mdpi.comunibo.it

The synthesis of L-prolinamide itself has also evolved. Traditional methods often involved the reaction of L-proline with thionyl chloride to form an intermediate, followed by ammonolysis. patsnap.comgoogle.com More recent methods have focused on improving yield, reducing impurities, and shortening reaction times, making the compound more accessible for industrial production. patsnap.com One such improved method involves the reaction of L-proline with triphosgene (B27547) or diphosgene to form an L-proline carbamyl chloride intermediate, which is then converted to L-prolinamide. patsnap.com

L-Prolinamide hydrochloride serves as a critical chiral building block in the synthesis of various complex molecules. Its inherent chirality, derived from the L-proline backbone, makes it an invaluable tool for creating enantiomerically pure compounds. This is particularly important in the pharmaceutical industry, where the stereochemistry of a drug molecule can dramatically affect its efficacy and safety.

One of the most notable applications of L-prolinamide is as a key intermediate in the synthesis of Vildagliptin (B1682220), an oral antidiabetic medication. juniperpublishers.comjuniperpublishers.com The synthesis involves the reaction of L-prolinamide with chloroacetyl chloride to form an amide intermediate, which is subsequently converted to Vildagliptin. juniperpublishers.comjuniperpublishers.com Furthermore, derivatives of L-prolinamide have been utilized in the treatment of hepatitis C virus infection. juniperpublishers.comjuniperpublishers.com

Beyond its role in synthesizing specific drug molecules, L-prolinamide and its derivatives are extensively used as organocatalysts in a variety of asymmetric reactions. These include aldol reactions, Michael additions, and Mannich reactions. mdpi.comunibo.it The ability of prolinamides to act as bifunctional catalysts, often through hydrogen bonding interactions, allows for high levels of stereocontrol in these transformations. unibo.it

The significance of L-Prolinamide hydrochloride in medicinal chemistry and pharmaceutical development is multifaceted. It serves as a fundamental building block for the synthesis of a wide range of therapeutic agents. chemimpex.com Its unique cyclic structure contributes to the conformational rigidity of the molecules it is incorporated into, which can be advantageous for designing drugs with specific binding properties. acs.org

Fluorinated derivatives of L-prolinamide, such as 4,4-difluoro-L-prolinamide hydrochloride, have shown promise as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for the treatment of type 2 diabetes. smolecule.com The introduction of fluorine atoms can enhance the compound's biological activity and pharmacokinetic properties. smolecule.comchemimpex.com Research has also explored the potential of L-prolinamide derivatives as neuroprotective agents and in modulating biological pathways for more targeted therapies. chemimpex.com

The ability to synthesize both enantiomers of prolinamide allows for the investigation of stereospecific interactions with biological targets, a crucial aspect of modern drug discovery. innovareacademics.in The development of analytical methods to determine the enantiomeric purity of L-prolinamide hydrochloride is therefore essential for its application in pharmaceutical manufacturing. juniperpublishers.comjuniperpublishers.com

Role as a Chiral Intermediate in Advanced Syntheses

Structural Characteristics and Conformational Analysis in Research Contexts

The distinct structural features of L-Prolinamide hydrochloride, particularly its constrained pyrrolidine ring, are central to its chemical behavior and utility in research.

L-Prolinamide possesses a chiral center at the alpha-carbon, leading to the existence of two enantiomers: L-prolinamide and D-prolinamide. juniperpublishers.com In the context of pharmaceutical synthesis, controlling the stereochemistry is paramount, as different enantiomers can exhibit vastly different biological activities. For instance, in the synthesis of Vildagliptin, the presence of the undesired D-prolinamide isomer in the L-prolinamide starting material can lead to the formation of an undesired Vildagliptin isomer. juniperpublishers.comjuniperpublishers.com Consequently, strict control and analytical monitoring of the enantiomeric purity of L-prolinamide hydrochloride are crucial. juniperpublishers.comjuniperpublishers.com

A highly sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for this purpose. juniperpublishers.comjuniperpublishers.com This method involves the derivatization of the enantiomers with Marfey's reagent to form diastereomers, which can then be effectively separated and quantified. juniperpublishers.comjuniperpublishers.com This allows for the detection and quantification of even small amounts of the D-enantiomer, ensuring the quality of the L-prolinamide hydrochloride used in pharmaceutical production. juniperpublishers.comjuniperpublishers.com

| Parameter | Value | Reference |

| Undesired Isomer Limit (Vildagliptin) | NMT 0.5% | juniperpublishers.com |

| L-prolinamide hydrochloride Purity Range | 95-98% | juniperpublishers.comjuniperpublishers.com |

| RP-HPLC Resolution of Enantiomers | > 3 | juniperpublishers.comjuniperpublishers.com |

| Tailing Factor | < 1.5 | juniperpublishers.comjuniperpublishers.com |

| Limit of Detection (D-prolinamide) | 0.075% | juniperpublishers.com |

| Limit of Quantitation (D-prolinamide) | 0.15% | juniperpublishers.com |

Table 1: Enantiomeric Purity Control Parameters for L-Prolinamide Hydrochloride

Various spectroscopic and computational methods are employed to elucidate the structure and conformational preferences of L-prolinamide and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, combined with theoretical calculations like Density Functional Theory (DFT), provide detailed insights into the molecule's three-dimensional structure. nih.gov

Computational studies on model systems of L-proline diamides have explored the different possible conformations of the backbone and the puckering of the pyrrolidine ring. nih.govresearchgate.net These studies have identified various stable conformations and have shown that even simple computational models can provide a good representation of the molecule's geometry. nih.govresearchgate.net

NMR spectroscopy, particularly the analysis of coupling constants, is a powerful tool for determining the conformational equilibrium of proline derivatives in solution. nih.govacs.org Studies on L-proline methyl ester and its N-acetylated derivative have shown that the populations of different conformers can be determined and that these populations may not vary significantly with the polarity of the solvent. nih.govacs.org The stability of different conformers is often governed by a combination of hyperconjugative and steric effects. nih.govacs.org

Influence of Hydrochloride Salt Form on Research Applications

L-Prolinamide hydrochloride, the salt form of L-Prolinamide, offers distinct advantages in research settings that influence its application and utility. The conversion of the parent L-Prolinamide to its hydrochloride salt involves the protonation of the secondary amine group, which significantly alters its physicochemical properties. mdpi.com This transformation is pivotal for its use in various chemical and pharmaceutical research domains.

One of the primary benefits of the hydrochloride form is enhanced stability and improved handling characteristics. Compared to the free amino acid, the salt is often less hygroscopic, meaning it has a reduced tendency to absorb moisture from the air. This property makes it easier to store, weigh, and handle accurately in a laboratory environment, which is crucial for reproducible experimental results.

Furthermore, the hydrochloride salt form typically exhibits increased solubility in aqueous solutions and various solvents. This enhanced solubility is critical for its application as a reagent in solution-phase chemistry and for biological assays. For instance, in the development of chiral ionic liquids, L-proline is first converted to L-proline hydrochloride to facilitate its dissolution and subsequent reactions in methanolic solutions. mdpi.com

The salt form also plays a role in its catalytic activity. In organocatalysis, protonated prolinamides have been shown to be effective catalysts. mdpi.com The presence of the hydrochloride can influence the reaction mechanism, for example, by providing an acidic proton that can activate substrates through hydrogen bonding, thereby enhancing enantioselectivity in asymmetric reactions like the aldol addition. mdpi.com The protonation of the amine group is a key step in creating catalytically active species in certain reaction systems. mdpi.com This principle is exemplified in the synthesis of L-proline derivatives where L-prolinamide hydrochloride is used as a starting material in reactions carried out in organic solvents like dimethylformamide. google.com

Scope and Objectives of Current Research Landscape

The current research landscape for L-Prolinamide hydrochloride is multifaceted, with objectives spanning pharmaceutical synthesis, organocatalysis, and medicinal chemistry. The compound is primarily valued as a versatile chiral building block and intermediate.

A major focus of research is its application as a key starting material in the synthesis of pharmaceuticals. juniperpublishers.com Notably, it is a crucial precursor for Vildagliptin, an oral anti-diabetic drug used for treating type 2 diabetes. juniperpublishers.comjuniperpublishers.com Research in this area aims to optimize synthetic pathways to improve yield and purity, with a significant challenge being the control of the undesired D-prolinamide isomer, which can form during synthesis and impact the final drug's quality. juniperpublishers.comjuniperpublishers.com Consequently, a key objective is the development of sensitive analytical methods, such as reverse-phase HPLC, to detect and quantify this enantiomeric impurity. juniperpublishers.comjuniperpublishers.com Beyond diabetes medication, derivatives of L-Prolinamide are also investigated for the treatment of Hepatitis C virus (HCV) infection. juniperpublishers.comresearchgate.net

In the field of organocatalysis , L-Prolinamide and its derivatives are extensively studied for their ability to catalyze asymmetric reactions, which are fundamental for producing enantiomerically pure compounds. unibo.ittriownchemie.com Research objectives focus on designing and synthesizing novel prolinamide-based organocatalysts that provide high yields, diastereoselectivities, and enantioselectivities for reactions such as:

Asymmetric aldol reactions mdpi.comunibo.itnih.gov

Michael addition reactions researchgate.netresearchgate.net

Mannich reactions researchgate.net

Scientists aim to understand the structure-reactivity relationships to create more efficient and reusable catalysts that can operate under mild, environmentally friendly conditions, such as in water or without a solvent. unibo.itnih.govresearchgate.net

In medicinal chemistry , research extends to modified versions of L-Prolinamide hydrochloride, such as fluorinated derivatives. For example, 4,4-Difluoro-L-prolinamide hydrochloride serves as a building block for the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, another class of treatments for type 2 diabetes. smolecule.com The introduction of fluorine atoms can enhance the compound's bioactivity and stability. chemimpex.com The overarching objective is to synthesize novel proline derivatives and evaluate their potential as therapeutic agents for various diseases, including neurological disorders and cancer. smolecule.comchemimpex.com

The scope also includes its foundational role in peptide synthesis . As a derivative of the amino acid proline, it is incorporated into peptide chains to create analogs of hormones or other bioactive peptides. researchgate.netchemimpex.com Research here focuses on creating peptides with enhanced stability, bioactivity, and specific structural conformations, as the rigid cyclic structure of proline significantly influences peptide folding. google.comchemimpex.com

Interactive Data Tables

Table 1: Research Applications of L-Prolinamide Hydrochloride and Its Derivatives

| Research Area | Specific Application | Key Objective(s) | References |

|---|---|---|---|

| Pharmaceutical Synthesis | Intermediate for Vildagliptin (anti-diabetic) | Optimize synthesis, control enantiomeric purity | juniperpublishers.comjuniperpublishers.com |

| Intermediate for HCV inhibitors | Synthesize novel antiviral agents | juniperpublishers.comresearchgate.net | |

| Organocatalysis | Catalyst for asymmetric aldol reactions | Achieve high yield and enantioselectivity | mdpi.comunibo.itnih.gov |

| Catalyst for asymmetric Michael additions | Develop efficient and reusable catalysts | researchgate.netresearchgate.net | |

| Medicinal Chemistry | Building block for DPP-IV inhibitors | Develop new treatments for type 2 diabetes | smolecule.com |

| Synthesis of novel proline derivatives | Explore new therapeutic agents for cancer, neurological disorders | chemimpex.com |

| Peptide Synthesis | Incorporation into peptide chains | Enhance peptide stability and bioactivity | google.comresearchgate.netchemimpex.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride |

| 1-hydroxybenzotriazole (B26582) |

| 4,4-Difluoro-L-prolinamide hydrochloride |

| Chloroacetyl chloride |

| D-prolinamide |

| Dicyclohexylcarbodiimide |

| L-Proline |

| L-Prolinamide |

| L-Prolinamide hydrochloride |

| Trifluoroacetic acid |

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(2S)-pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-5(8)4-2-1-3-7-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKSDAVTCKIENY-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56433-35-3 | |

| Record name | 2-Pyrrolidinecarboxamide, hydrochloride (1:2), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56433-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10195214 | |

| Record name | (S)-Pyrrolidine-2-carboxamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42429-27-6 | |

| Record name | 2-Pyrrolidinecarboxamide, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42429-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Pyrrolidine-2-carboxamide monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042429276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Pyrrolidine-2-carboxamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-pyrrolidine-2-carboxamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for L Prolinamide Hydrochloride and Its Derivatives

Asymmetric Synthesis and Chiral Control in L-Prolinamide (B555322) Hydrochloride Production

L-Prolinamide derivatives have emerged as powerful organocatalysts in asymmetric synthesis, facilitating the formation of chiral molecules with high enantioselectivity.

L-Prolinamides, prepared from L-Proline and various amines, are effective catalysts for direct enantioselective reactions. pnas.orgnih.gov The structure of the L-Prolinamide derivative can be readily tuned to optimize catalytic activity and selectivity. acs.orgnih.gov

The catalytic efficiency is influenced by the nature of the substituent on the amide nitrogen. For instance, secondary amides with N-aryl groups generally show higher enantioselectivities than those with N-alkyl groups. chemicalbook.com The enantioselectivity often increases as the aryl substituent becomes more electron-withdrawing, which enhances the acidity of the amide N-H and its hydrogen-bonding capability. chemicalbook.commdpi.com

L-Prolinamide derivatives have been successfully employed as catalysts in direct asymmetric aldol (B89426) reactions, a fundamental carbon-carbon bond-forming reaction. acs.org They catalyze the reaction between aldehydes and ketones to produce β-hydroxy ketones with high yields and enantioselectivies. pnas.orgrsc.org

For example, L-Prolinamides derived from L-proline and simple aliphatic or aromatic amines can catalyze the direct aldol reaction of 4-nitrobenzaldehyde (B150856) with acetone, achieving moderate enantioselectivities. nih.gov More impressively, L-Prolinamides derived from α,β-hydroxyamines exhibit enhanced catalytic efficiency and higher enantioselectivities. pnas.org One particularly effective catalyst, prepared from L-proline and (1S,2S)-diphenyl-2-aminoethanol, has demonstrated high enantioselectivities of up to 93% ee for aromatic aldehydes and over 99% ee for aliphatic aldehydes at -25°C. nih.govpnas.org

The mechanism is believed to involve the formation of hydrogen bonds between the amide N-H and terminal hydroxyl groups of the catalyst and the aldehyde substrate, which stabilizes the transition state and leads to high enantioselectivity. nih.govpnas.org The use of ionic liquids as the reaction medium can further improve the catalytic efficiency of these reactions. rsc.org

Utility in Michael Addition Reactions

Diastereoselective Synthesis Approaches

Achieving high diastereoselectivity is a central goal in the synthesis of L-prolinamide derivatives and their use in catalysis. One approach involves the catalytic hydrogenation of Nα-pyruvoyl-(S)-prolinamide over a palladium on charcoal catalyst, which yields Nα-<(S)-lactoyl>-(S)-prolinamide with a diastereomeric excess (d.e.) of up to 77%. lookchem.com

In the context of organocatalysis, L-prolinamide derivatives have been designed to afford high diastereoselectivity in aldol reactions. The bifunctional L-prolinamides developed by Gong and co-workers achieved anti-diastereoselectivities as high as 99:1. nih.govacs.org Similarly, novel bifunctional homochiral thiourea-L-prolinamides and bis-L-prolinamides have been used in aldol reactions between aliphatic ketones and aromatic aldehydes, achieving high diastereoselectivity (up to 93:7 anti/syn). nih.gov

A distinct method for creating highly functionalized proline derivatives with excellent diastereoselectivity involves a copper(I)-catalyzed cascade reaction between CF3-substituted allenynes and tosylazide. mdpi.com This process unexpectedly forms a CF3-substituted proline derivative as a single diastereomer, the structure of which was confirmed by X-ray analysis. mdpi.com The reaction yielded the product in 62% yield under optimized conditions. mdpi.com

Control of Racemization during Synthesis

Maintaining the optical purity of L-prolinamide is critical, as racemization can compromise its utility. Chemical synthesis methods, particularly those involving activation of the carboxyl group, can be prone to racemization. rsc.org For instance, extensive racemization at the proline's alpha-carbon was observed when L-proline phenacyl ester was coupled with Boc-amino acids using water-soluble carbodiimide (B86325) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The study found that HOBt acts as an efficient catalyst for this racemization. nih.gov

To circumvent this issue, alternative synthetic routes have been developed. A biocatalytic, racemization-free amidation of unprotected L-proline with ammonia (B1221849) in an organic solvent has been described. rsc.orgresearchgate.net This method uses an immobilized enzyme and avoids halogenated solvents, resulting in L-prolinamide with an excellent optical purity of over 99% ee. rsc.org Another patented method claims a three-step synthesis from proline methyl ester that causes no racemization. google.com

Analytical methods are also crucial for ensuring enantiomeric purity. A reverse-phase HPLC method using derivatization with Marfey's reagent has been validated for quantifying the undesired D-prolinamide enantiomer in L-prolinamide hydrochloride. juniperpublishers.com This allows for strict control over the stereochemical integrity of the final product. juniperpublishers.com

Synthesis of Functionalized L-Prolinamide Hydrochloride Derivatives

Design and Synthesis of Fluorinated Prolinamide Derivatives

The introduction of fluorine into proline derivatives can significantly alter their chemical and biological properties, making fluorinated prolinamides attractive targets in medicinal chemistry and organocatalysis. mdpi.comnih.gov Several synthetic strategies have been developed to access these compounds.

One approach involves the diastereo- and enantioselective synthesis of fluorinated proline derivatives through a copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition. researchgate.net Another method starts from 3,4-dehydroproline to synthesize N-Boc-protected 3,4-difluoro-l-proline diastereoisomers via deoxyfluorination reactions. acs.org A key challenge in these syntheses is controlling the stereochemistry of the fluorination steps. For example, the synthesis of cis-4-fluoro-L-proline derivatives can be achieved in good yield by reacting a trans-4-hydroxy-L-proline derivative with the Ishikawa reagent in the presence of a hydrogen fluoride-scavenger to prevent side reactions. google.com.na

Waser and co-workers developed a (3 + 2)-cycloaddition under phase transfer conditions to create spirocyclic fluorinated proline derivatives with complete diastereoselectivity. nih.gov The synthesis of 4,4-Difluoro-L-prolinamide hydrochloride has also been reported, making it available as a building block for further chemical synthesis.

Synthesis of L-Prolinamide Containing Thiazolidine-4-One Ring Systems

The fusion of L-prolinamide with other heterocyclic systems, such as the thiazolidine-4-one ring, creates novel molecular scaffolds. nveo.org Thiazolidin-4-ones are known for a broad spectrum of biological activities. pnu.ac.ir The synthesis of L-prolinamide containing a thiazolidine-4-one ring system has been accomplished and the resulting compounds investigated for their inhibitory action against the angiotensin-converting enzyme (ACE). nveo.orgresearchgate.net

A common route to synthesize the 1,3-thiazolidin-4-one core involves a three-component reaction among an amine, a carbonyl compound, and a mercapto-acid. pnu.ac.ir L-proline itself has been effectively used as a catalyst for this transformation under aqueous conditions, highlighting the synergy between these two structural motifs. researchgate.netbenthamdirect.com Furthermore, L-proline has been used with ethylene (B1197577) glycol to create a deep eutectic solvent for the eco-friendly synthesis of related thiazole-containing structures. mdpi.com The effect of l-thiazolidine-4-carboxylic acid, a proline analog, on proline metabolism has also been studied, indicating the close structural and functional relationship between these rings. nih.gov

Development of L-Proline Amide Analogs for Specific Applications

The core structure of L-prolinamide serves as a versatile scaffold for the development of a diverse range of analogs tailored for specific, high-value applications. By modifying the substituents on the pyrrolidine (B122466) ring or the amide nitrogen, researchers have engineered novel molecules with enhanced or entirely new functionalities. These developments span the fields of asymmetric organocatalysis, medicinal chemistry, and agrochemicals, demonstrating the broad utility of the L-prolinamide framework.

L-prolinamide derivatives have emerged as highly effective organocatalysts for various asymmetric reactions, most notably the aldol reaction. mdpi.com The catalytic activity and selectivity of these analogs can be finely tuned through structural modifications. mdpi.com

Researchers have developed readily tunable and bifunctional L-prolinamides that have been evaluated for their catalytic prowess in direct asymmetric aldol reactions between aromatic aldehydes and cyclohexanone. nih.gov These novel organocatalysts have demonstrated the ability to achieve high isolated yields, enantioselectivities, and anti-diastereoselectivities under optimized conditions. nih.gov For instance, prolinamide phenols have been identified as particularly effective catalysts for the reaction of aromatic aldehydes with cyclohexanone, performing well both in neat ketone and in water. researchgate.net

The mechanism is believed to be analogous to that of proline catalysis, where the formation of an enamine/iminium intermediate activates the nucleophile, while the amide group, similar to proline's carboxylic acid, activates and orients the aldehyde electrophile via hydrogen bonding. mdpi.com The acidity of the amide proton is crucial, with electron-withdrawing substituents on the amide nitrogen enhancing enantioselectivity by making the N-H a better hydrogen bond donor. mdpi.com

The presence of additional functional groups, such as a terminal hydroxyl group on the amide substituent, has been shown to significantly increase catalytic activity and enantioselectivity compared to simpler L-prolinamide structures. mdpi.com This enhancement is attributed to the hydroxyl group's role in stabilizing the transition state. mdpi.com

Table 1: Performance of L-Prolinamide Analogs in Asymmetric Aldol Reactions

This table summarizes the catalytic performance of various L-prolinamide derivatives in the direct asymmetric aldol reaction.

| Catalyst Type | Reactants | Solvent/Conditions | Yield | Diastereoselectivity (anti:syn) | Enantioselectivity (ee) | Reference |

| Bifunctional L-Prolinamide | Aromatic Aldehydes + Cyclohexanone | Optimal | Up to 94% | Up to 99:1 | Up to 99% | nih.gov |

| Prolinamide Phenols (1a-d) | Aromatic Aldehydes + Cyclohexanone | Neat Ketone | - | Up to 98:2 | Up to 96% | researchgate.net |

| Prolinamide Phenols (1a-d) | Aromatic Aldehydes + Cyclohexanone | Water | - | Up to 98:2 | Up to 99% | researchgate.net |

| L-Prolinamide with Terminal -OH | 4-Nitrobenzaldehyde + Acetone | Neat Acetone | - | - | Increased vs. standard prolinamide | mdpi.com |

The L-prolinamide scaffold is a key building block in the synthesis of various biologically active compounds and pharmaceutical substances. researchgate.net Its derivatives have been investigated for a range of therapeutic applications, including as enzyme inhibitors. aip.orgchemimpex.com

Angiotensin-Converting Enzyme (ACE) Inhibitors: A series of L-proline amide derivatives have been synthesized and evaluated for their potential as inhibitors of the angiotensin-converting enzyme (ACE), a key target in the management of hypertension. aip.orgaip.org In one study, derivatives were prepared by reacting L-proline with various carboxylic acid chlorides in the presence of pyridine. aip.orgaip.orgresearchgate.net All the synthesized compounds (designated B1-B5) demonstrated enzyme inhibitory activity. aip.orgaip.org Molecular docking studies suggested that the inhibitory action is related to the formation of hydrogen bonds with active site residues in the ACE enzyme. aip.org The derivative B2 showed particularly good inhibition potency in in-vitro tests using human blood samples, with results comparable to established drugs like Captopril and Enalapril. aip.orgaip.orgresearchgate.net

Table 2: Angiotensin-Converting Enzyme (ACE) Inhibition by L-Prolinamide Derivatives

This table presents research findings on the inhibitory activity of synthesized L-prolinamide analogs against ACE.

| Compound | Synthesis Method | Evaluation Method | Key Finding | Reference |

| L-Proline Amide Derivatives (B1-B5) | L-proline + Carboxylic acid chlorides | In-vitro ACE-inhibitory tests, Molecular Docking | All derivatives showed enzyme inhibitory activity. | aip.orgaip.org |

| Derivative B2 | L-proline + Specific carboxylic acid chloride | In-vitro ACE-inhibitory tests, Molecular Docking | Docking Score: -7.384 kcal/mol; revealed good inhibition potency. | aip.orgaip.orgresearchgate.net |

Collagenase Inhibitors: Proline and prolinamide isomers have been studied for their potential to inhibit bacterial collagenase, an enzyme implicated in conditions like inflammation and skin photoaging. innovareacademics.in Research involving molecular docking simulations evaluated the interaction of these isomers with Clostridium histolyticum collagenase. innovareacademics.in The D (S, R) prolinamide isomer was identified as having the highest atomic contact energy, suggesting it could be a potent inhibitor. innovareacademics.in Furthermore, absorption, distribution, metabolism, and excretion (ADME) analysis predicted that the prolinamide isomers could have blood-brain barrier permeability. innovareacademics.in

Table 3: Molecular Docking of Prolinamide Isomers against Collagenase

This table shows the calculated atomic contact energy from docking studies of prolinamide isomers with bacterial collagenase.

| Compound | Target Enzyme | Evaluation Method | Result (Atomic Contact Energy) | Reference |

| D (S, R) Prolinamide Isomer | Clostridium histolyticum collagenase | PatchDock (Molecular Docking) | -115.09 kcal/mol | innovareacademics.in |

Anticancer Agents: L-proline derivatives have also been incorporated into novel bis-intercalator structures as potential anticancer agents. rasayanjournal.co.in In a study focused on synthesizing 4-substituted bis-benzamides and L-proline derivatives, several compounds were evaluated for their cytotoxicity. rasayanjournal.co.in Two L-proline derivatives, specifically compounds IIL4 and IIL6, showed inhibitory activity against cancer cell lines, with IC50 values of 48.0132 and 55.8236, respectively. rasayanjournal.co.in These findings highlight the potential of using the L-proline amide structure as a scaffold for developing new therapeutic entities. rasayanjournal.co.in

The versatility of the L-proline structure extends to the field of agrochemicals. Researchers have synthesized novel enantiopure neonicotinoid analogs using L-proline as a chiral scaffold. acs.org The synthesis of these analogs involved multi-step pathways starting from derivatives like N-benzyl prolinol. acs.org For example, a key diamine intermediate was synthesized in an 82% yield via the reduction of a cyano derivative. acs.org The resulting neonicotinoid analogs, such as compounds 9 and 13, were fully characterized, demonstrating the utility of L-proline derivatives in creating structurally complex and potentially potent agrochemicals. acs.org

Iii. Analytical Chemistry and Characterization Techniques for L Prolinamide Hydrochloride in Research

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is a cornerstone for the analysis of L-prolinamide (B555322) hydrochloride, enabling the separation, identification, and quantification of the compound and its potential impurities, including its undesired enantiomer, D-prolinamide.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for the analysis of L-prolinamide hydrochloride due to its high resolution, sensitivity, and reproducibility. juniperpublishers.comjuniperpublishers.comnih.gov The development and validation of HPLC methods are critical to ensure reliable and accurate results, adhering to guidelines such as those from the International Conference on Harmonisation (ICH) Q2 (R1). nih.govresearchgate.net

A key challenge in the HPLC analysis of L-prolinamide is its poor ultraviolet (UV) absorption, which can make detection difficult with standard UV detectors. juniperpublishers.comgoogle.com To overcome this, derivatization techniques are often employed. juniperpublishers.comgoogle.com Method validation is a comprehensive process that includes assessing parameters like linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantification (LOQ) to confirm the method's suitability for its intended purpose. nih.govresearchgate.net

Reverse-phase HPLC (RP-HPLC) is a widely used technique for determining the enantiomeric purity of L-prolinamide hydrochloride. juniperpublishers.comjuniperpublishers.com A significant challenge is separating the L- and D-enantiomers, which have identical physical properties in a non-chiral environment. To achieve separation on a standard (non-chiral) RP-HPLC column, a pre-column derivatization step is employed to convert the enantiomers into diastereomers. juniperpublishers.comjuniperpublishers.com

One effective method involves using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to derivatize DL-prolinamide. juniperpublishers.comjuniperpublishers.com The resulting diastereomers can then be separated on a C18 column, such as a Hypersil BDS C18 (4.6 x 250mm, 5.0µm). juniperpublishers.comjuniperpublishers.com This method has demonstrated excellent separation of the two enantiomers, achieving a resolution of over 3 and a tailing factor of less than 1.5. juniperpublishers.comjuniperpublishers.com A representative chromatogram shows the L-prolinamide diastereomer eluting at approximately 18.4 minutes and the D-prolinamide diastereomer at 22.82 minutes, with a resolution value of 5.8. juniperpublishers.com The method is highly sensitive, with a linear range for D-prolinamide between 0.0022 mg/mL and 0.011 mg/mL. juniperpublishers.com

The mobile phase typically consists of a buffer and an organic modifier, with gradient elution sometimes used to optimize separation. google.com For instance, a mobile phase of 0.1% trifluoroacetic acid (TFA) in ethanol (B145695) has been found to be robust, with TFA acting as a modifier to improve peak shape. impactfactor.org

Table 1: HPLC Method Parameters for Enantiomeric Purity of L-Prolinamide Hydrochloride

| Parameter | Value |

| Chromatography System | Waters HPLC system (e2695 separation module, UV and PDA detector) |

| Software | Empower |

| Column | Hypersil BDS C18 (4.6 x 250mm, 5.0µm) |

| Column Temperature | 30°C |

| Mobile Phase | Gradient elution with a buffer and organic modifier |

| Flow Rate | 0.6 mL/min to 1.25 mL/min |

| Detection Wavelength | 335 nm or 290 nm |

| Injection Volume | 10µL to 20µL |

| Run Time | Approximately 55 minutes |

Due to the weak UV absorption of L-prolinamide and its related impurities, derivatization is a crucial step to enhance detection sensitivity in HPLC analysis. juniperpublishers.comgoogle.com This involves reacting the analyte with a derivatizing agent to form a product with strong UV absorption or fluorescence. google.comrsc.org

Several derivatization reagents are used for this purpose:

Marfey's Reagent: As previously mentioned, this reagent is used to form diastereomers for chiral separations and introduces a chromophore that allows for detection at around 335 nm. juniperpublishers.comjuniperpublishers.com The reaction is typically carried out by heating the sample with the reagent in the presence of a base, followed by acidification. juniperpublishers.comjuniperpublishers.com

Benzoyl Chloride: In a dichloromethane (B109758) system with triethylamine (B128534) as an acid-binding agent, benzoyl chloride can be used to derivatize L-prolinamide. google.com This creates a product with strong absorption at approximately 220 nm, allowing for the detection of impurities like L-proline, L-proline methyl ester, and L-proline ethyl ester. google.com

7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F): This is a highly reactive fluorescent labeling reagent for primary and secondary amines, forming stable and highly fluorescent NBD-products. rsc.org This allows for very sensitive detection with a fluorescence detector. rsc.org

The choice of derivatization agent depends on the specific analytical goal, such as enantiomeric purity assessment or the quantification of related substance impurities. juniperpublishers.comgoogle.comrsc.org

Method validation is essential to ensure that an analytical method is reliable and reproducible for its intended use. juniperpublishers.comnih.gov For HPLC methods analyzing L-prolinamide hydrochloride, validation studies are performed according to ICH guidelines and typically include the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. rsc.org This is often demonstrated by comparing the chromatograms of the standard and sample solutions and assessing peak purity. rsc.org

Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. juniperpublishers.comresearchgate.net For the D-prolinamide derivative, linearity has been demonstrated in the range of 0.0022 mg/mL to 0.011 mg/mL, with a correlation coefficient of 0.999. juniperpublishers.com

Accuracy: The closeness of the test results obtained by the method to the true value. juniperpublishers.com This is often determined through recovery studies, where a known amount of the impurity is spiked into a sample. juniperpublishers.com For D-prolinamide, a mean recovery of 99.66% has been reported. juniperpublishers.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. juniperpublishers.com It is usually expressed as the relative standard deviation (RSD). juniperpublishers.com For D-prolinamide, the RSD for injection repeatability was found to be 1.46% and 1.51% for the diastereomers. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. juniperpublishers.comrsc.org For the D-prolinamide derivative, the LOD and LOQ were found to be 0.0011 mg/mL and 0.0022 mg/mL, respectively. juniperpublishers.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. researchgate.netrsc.org This provides an indication of its reliability during normal usage. researchgate.netrsc.org

Table 2: Validation Parameters for a Validated RP-HPLC Method for D-Prolinamide in L-Prolinamide Hydrochloride

| Validation Parameter | Result |

| Linearity Range | 0.0022 mg/mL - 0.011 mg/mL |

| Correlation Coefficient (r²) | 0.999 |

| Mean Recovery | 99.66% |

| Precision (RSD) | < 2% |

| LOD | 0.0011 mg/mL |

| LOQ | 0.0022 mg/mL |

| Resolution (Rs) | > 3 |

Derivatization Strategies for Enhanced Detection

Gas Chromatography (GC) and Capillary Electrophoresis (CE) in Chiral Analysis

Beyond HPLC, Gas Chromatography (GC) and Capillary Electrophoresis (CE) are also powerful techniques for the chiral analysis of amino acids and their derivatives, including L-prolinamide.

Gas Chromatography (GC):

GC is a well-established technique for the enantioseparation of amino acids. mdpi.com For GC analysis, the analyte must be volatile, which requires derivatization of the amino and carboxyl groups of proline. A common two-step derivatization process involves methylation of the carboxyl group followed by acetylation of the amino group, which does not cause racemization. Chiral GC columns, such as those with a trifluoroacetyl derivatized cyclodextrin (B1172386) stationary phase (e.g., CHIRALDEX® G-TA), are then used to separate the enantiomers. GC methods can offer high sensitivity and shorter analysis times compared to HPLC.

A GC method has been developed for the determination of L-prolinamide in vildagliptin (B1682220) using a capillary column with a stationary phase of 6% cyanopropylphenyl-94% dimethylpolysiloxane. google.com The method uses a flame ionization detector (FID) and has a quantitative limit of 5 ng/mL for L-prolinamide. google.com

Capillary Electrophoresis (CE):

CE is a high-resolution separation technique particularly useful for chiral analysis. bio-rad.com Enantiomeric separation in CE is achieved by adding a chiral selector to the background electrolyte. mdpi.com For amino acids like proline, various chiral selectors can be used, including cyclodextrins and ligand-exchange complexes. mdpi.comresearchgate.net

In one approach, L-prolinamide itself has been used as a chiral selector in a chiral stationary phase for capillary electrochromatography (CEC), a hybrid of CE and HPLC. researchgate.net This has shown enantioselective properties for the separation of amino acids. researchgate.net Another method for proline enantiomers involves derivatization with a chiral reagent followed by separation using a cyclodextrin-modified capillary zone electrophoresis (CZE) method. mdpi.com This approach offers high efficiency and the ability to tune enantioselectivity. mdpi.com

Thin-Layer Chromatography (TLC) for Qualitative and Quantitative Analysis

Thin-Layer Chromatography (TLC) is a versatile and cost-effective planar chromatographic technique that can be used for both qualitative and quantitative analysis of L-prolinamide. uad.ac.id It is often used for screening purposes, to monitor the progress of reactions, and to check the purity of samples. nih.govresearchgate.net

For the analysis of amino acids like proline, silica (B1680970) gel plates are commonly used as the stationary phase. nih.govgavinpublishers.com The mobile phase is typically a mixture of solvents, and its composition is optimized to achieve good separation. researchgate.net Visualization of the separated spots is usually achieved by spraying the plate with a reagent like ninhydrin, which reacts with amino acids to produce colored spots. gavinpublishers.comscirp.org

While traditional TLC is primarily qualitative, High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution, sensitivity, and reproducibility, allowing for quantitative analysis. uad.ac.id Densitometry is used to scan the chromatogram and measure the diffusely reflected light, which is proportional to the concentration of the analyte. HPTLC methods have been developed for the analysis of amino acids and can be a reliable and cost-efficient alternative to HPLC and GC for certain applications. uad.ac.id

Spectroscopic Characterization in Academic Investigations

Spectroscopic methods are indispensable tools in the academic and industrial analysis of L-Prolinamide hydrochloride, offering detailed insights into its molecular structure and vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of L-Prolinamide hydrochloride. Both ¹H and ¹³C NMR are utilized to confirm the connectivity of atoms within the molecule.

In ¹H NMR analysis of related prolinamide isomers, specific chemical shifts (δ) are indicative of the protons in different chemical environments. For instance, the protons on the pyrrolidine (B122466) ring and the amide group will have characteristic signals. innovareacademics.in While specific data for the hydrochloride salt is not detailed in the provided results, the analysis of prolinamide isomers shows proton signals appearing at distinct parts per million (ppm) values, which allows for the assignment of each proton to its position in the molecule. innovareacademics.in For example, in a study of prolinamide isomers, the proton of the C-H group in the pyrrolidine ring appeared in the range of δ 4.89–5.04 ppm. innovareacademics.in

¹³C NMR provides complementary information by detecting the carbon backbone of the molecule. The chemical shifts of the carbonyl carbon, the carbons within the pyrrolidine ring, and any associated alkyl groups are unique and allow for definitive structural confirmation. innovareacademics.in In the analysis of prolinamide isomers, the carbonyl carbon (C=O) of the amide group showed a signal at δ 172.6 ppm, while the carbons of the pyrrolidine ring resonated at various other shifts. innovareacademics.in The combination of ¹H and ¹³C NMR spectra provides a complete picture of the molecular structure, confirming the identity of L-Prolinamide hydrochloride. innovareacademics.intudublin.ie

Table 1: Illustrative NMR Data for Prolinamide Isomers

| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |

|---|---|---|

| ¹H | 8.13 | Amide proton (NH) |

| ¹H | 4.89–5.04 | Pyrrolidine ring CH |

| ¹H | 1.56–3.87 | Pyrrolidine ring CH₂ |

| ¹³C | 172.6 | Carbonyl (C=O) |

| ¹³C | 22.1–60.1 | Pyrrolidine ring C |

Note: This data is based on prolinamide isomers and serves as an illustrative example. innovareacademics.in

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of L-Prolinamide hydrochloride and to assess its purity. By ionizing the compound and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides a precise molecular weight measurement, which is a critical parameter for compound identification. nih.gov For L-Prolinamide, the molecular weight is 114.15 g/mol . nih.gov

The technique is also highly sensitive for detecting impurities. Even small quantities of by-products from the synthesis or degradation products can be identified by their unique m/z values, allowing for a thorough purity assessment of the L-Prolinamide hydrochloride sample.

A significant challenge in the analysis of L-Prolinamide hydrochloride is the quantification of its enantiomeric counterpart, D-Prolinamide, which can be an undesirable impurity. Electrospray Ionization-Mass Spectrometry (ESI-MS) has emerged as a rapid and effective method for determining the enantiomeric excess (ee) of proline and its derivatives. americanlaboratory.com

This method often involves the use of a chiral selector that forms diastereomeric complexes with the enantiomers of the analyte. polyu.edu.hkmsstate.edu These complexes, having different stabilities or fragmentation patterns, can be distinguished and quantified by the mass spectrometer. This allows for a quick and high-throughput assessment of the enantiomeric purity of L-Prolinamide hydrochloride, which is crucial for its use in the synthesis of chiral drugs where the presence of the wrong enantiomer can have significant consequences. americanlaboratory.commsstate.edu Methods have been developed that can determine the enantiomeric excess of proline in approximately 2 minutes per sample. americanlaboratory.com

FTIR spectroscopy measures the absorption of infrared radiation by the sample, revealing the presence of specific functional groups. japsonline.com For L-Prolinamide hydrochloride, characteristic absorption bands would be expected for the N-H bonds of the ammonium (B1175870) group, the C=O bond of the amide, and the C-N and C-C bonds of the pyrrolidine ring. sid.ir

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. americanpharmaceuticalreview.com It is particularly sensitive to non-polar bonds and can be used to analyze the skeletal vibrations of the pyrrolidine ring. sid.ircore.ac.uk The combination of FTIR and Raman spectroscopy offers a comprehensive vibrational analysis, confirming the presence of key functional groups and providing insights into the molecular structure. researchgate.net

Table 2: Key Vibrational Modes for L-Proline and Related Structures

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3400 - 3200 | FTIR |

| C=O Stretch | 1680 - 1630 | FTIR, Raman |

| C-N Stretch | 1350 - 1000 | FTIR, Raman |

| CH₂ Bending | 1485 - 1445 | FTIR, Raman |

Note: This data is based on general ranges and analysis of L-proline and similar compounds. sid.irresearchgate.net

Mass Spectrometry (MS) for Compound Identification and Purity Assessment

Advanced Analytical Techniques for Impurity Profiling and Quality Control

Ensuring the quality and purity of L-Prolinamide hydrochloride, especially for pharmaceutical applications, necessitates the use of advanced analytical techniques for impurity profiling. Impurities can arise from the manufacturing process, degradation, or storage and can impact the efficacy and safety of the final drug product. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for impurity profiling. juniperpublishers.comgoogle.com Reverse-phase HPLC methods, often coupled with a UV detector, are developed and validated to separate L-Prolinamide from its potential impurities, including its enantiomer, D-Prolinamide, and other related substances like L-proline and its esters. google.com To enhance the detection of compounds with poor UV absorption, derivatization with reagents like Marfey's reagent or benzoyl chloride can be employed to generate derivatives with strong UV absorption. juniperpublishers.comgoogle.com

For comprehensive impurity identification, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. LC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry, allowing for the detection, identification, and quantification of impurities at very low levels. Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for the identification and quantification of impurities in active pharmaceutical ingredients, making these advanced analytical techniques essential for quality control. researchgate.net

A developed RP-HPLC method for determining the enantiomeric purity of L-prolinamide hydrochloride demonstrated a limit of detection and limit of quantitation for D-prolinamide at 0.075% and 0.15%, respectively. juniperpublishers.com In another instance, the detection limits for various impurities were in the range of 0.0002% to 0.003%.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| L-Prolinamide hydrochloride |

| D-Prolinamide |

| L-Proline |

| L-proline methyl ester |

| L-proline ethyl ester |

| Marfey's reagent |

| Benzoyl chloride |

| Vildagliptin |

| 3-aminoadamantanol |

| Dichloromethane |

| Triethylamine |

| Sodium bicarbonate |

| Acetonitrile |

| Hydrochloric acid |

Iv. Biological and Pharmacological Research Applications of L Prolinamide Hydrochloride

Role as a Precursor or Intermediate in Drug Synthesis

L-Prolinamide (B555322) hydrochloride's significance in medicinal chemistry is primarily due to its function as a foundational scaffold for constructing more complex, biologically active molecules. chemimpex.comjuniperpublishers.com Its pyrrolidine (B122466) ring is a common motif in many pharmaceuticals, and L-Prolinamide hydrochloride provides a readily available and chiral starting point for their synthesis. chemimpex.comnih.gov

L-Prolinamide hydrochloride is a principal starting material for the synthesis of Vildagliptin (B1682220), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. juniperpublishers.comjuniperpublishers.com The synthesis pathway involves the reaction of L-Prolinamide with chloroacetyl chloride. juniperpublishers.comresearchgate.net This is followed by dehydration to form the key intermediate, 1-Chloroacetyl-2-cyanopyrrolidine, which is then reacted with 3-aminoadamantanol to yield Vildagliptin. juniperpublishers.comresearchgate.net The stereochemical integrity of L-Prolinamide is crucial, as the presence of its undesired D-isomer can lead to the formation of an undesired isomer of Vildagliptin. juniperpublishers.comjuniperpublishers.com

In the field of antiviral research, derivatives of L-Prolinamide hydrochloride have been identified as important components in the treatment of Hepatitis C virus (HCV) infection. juniperpublishers.comjuniperpublishers.com Specifically, these derivatives are utilized as inhibitors of the HCV protease, a critical enzyme for viral replication. researchgate.net The pyrrolidine scaffold provided by L-Prolinamide is a key structural feature in the design of these antiviral agents. researchgate.net

L-Prolinamide hydrochloride serves as a key intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders. chemimpex.com The unique cyclic structure of proline is integral to the function of the central nervous system, and its derivatives are explored for their potential to modulate neurotransmission. medchemexpress.com

In oncology research, the prolinamide structure is a recurring motif in compounds with potential anticancer activities. researchgate.net

Broad-Spectrum Anticancer Agents : Substituted N-(4′-nitrophenyl)-l-prolinamides, synthesized from L-proline, have demonstrated significant cytotoxic activities against several human carcinoma cell lines, including lung, colon, and gastric cancer lines. researchgate.net Certain derivatives, like compounds 4a and 4u from one study, showed stronger antineoplastic potencies against lung (A549) and colon (HCT-116) cancer cell lines than the standard drug, 5-fluorouracil. researchgate.net

Targeting Oncogenes : The prolinamide motif has been shown to selectively recognize the c-MYC G-quadruplex DNA. researchgate.net The c-MYC oncogene is linked to cell proliferation and a variety of malignant tumors, making prolinamides a promising avenue for developing therapies that target the promoter regions of such oncogenes. researchgate.net

Peptide-Based Agents : A tripeptide containing L-proline, specifically L-proline-m-bis (2-chloroethyl) amino-L-phenylalanyl-L-norvaline ethyl ester hydrochloride (MF13), has shown high anticancer efficacy in animal models, inhibiting human colon cancer growth by over 85% and also showing effectiveness against human melanoma. nih.gov

The proline framework is a cornerstone in the development of cardiovascular and anti-inflammatory drugs.

Antihypertensive Agents : L-proline derivatives are integral to the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension. mdpi.comnih.gov For instance, phosphinic peptide hybrids incorporating a modified proline analogue have been designed and synthesized as potent and selective ACE inhibitors. nih.govacs.org

Anti-inflammatory Agents : Researchers have found that creating amide bonds between non-steroidal anti-inflammatory drugs (NSAIDs) and amino acids like L-proline can result in more potent anti-inflammatory agents with potentially lower gastrointestinal toxicity. nih.gov Studies have demonstrated that these new conjugate molecules exhibit enhanced activity compared to the parent NSAIDs. nih.gov

L-Prolinamide hydrochloride's utility extends to the rational design of molecules that can selectively interact with biological targets like enzymes and receptors. chemimpex.com It serves as a precursor for a variety of inhibitors. chemimpex.com

In-silico and in-vitro studies have highlighted the potential of prolinamide and its derivatives as inhibitors for several enzymes.

| Enzyme Target | Prolinamide-Based Inhibitor Class | Research Findings | Source |

|---|---|---|---|

| Collagenase | Prolinamide Isomers | Molecular docking studies showed that prolinamide isomers have the potential to act as inhibitors of Clostridium histolyticum collagenase, an enzyme involved in tissue degradation. | scispace.cominnovareacademics.in |

| Inducible Nitric Oxide Synthase (iNOS) | N-{3-[(ethanimidoylamino)methyl]benzyl}-l-prolinamide dihydrochloride | A synthesized prolinamide derivative was identified as a potent and selective inhibitor of iNOS, an enzyme implicated in the progression of malignant gliomas. | nih.gov |

| Arginase | Proline-derived boronic acids | A class of inhibitors featuring a proline scaffold demonstrated superior potency and oral bioavailability, showing potential for cancer immunotherapy. | |

| Metabotropic Glutamate (B1630785) Receptors | Functionalized indane carboxaldehydes | (S)-proline was used as a catalyst to efficiently synthesize ligands for metabotropic glutamate receptors, demonstrating the role of the proline structure in creating receptor-selective molecules. | acs.org |

Synthesis of Antihypertensive and Anti-inflammatory Agents

Investigations into Biological Activities and Mechanisms of Action

Beyond its role as a synthetic precursor, L-Prolinamide itself is a subject of biochemical investigation to understand its direct biological activities and mechanisms of action. Researchers explore it for its potential role in metabolic pathways and cellular processes. chemimpex.com

One area of significant interest is its interaction with enzymes. The enzyme L-proline amide hydrolase (EC 3.5.1.101), found in organisms like Pseudomonas syringae, specifically catalyzes the hydrolysis of L-Prolinamide to L-proline and ammonia (B1221849). mdpi.comexpasy.orgcreative-enzymes.com The existence and characterization of such an enzyme underscore the role of L-Prolinamide in amino acid metabolism. mdpi.com

Furthermore, molecular docking studies have been employed to investigate the potential of prolinamide isomers as direct enzyme inhibitors. These computational studies predict how the molecule might bind to and inhibit the function of specific enzymes.

| Isomer | Target Enzyme | Predicted Atomic Contact Energy (kcal/mol) | Conclusion | Source |

|---|---|---|---|---|

| D(S, R) prolinamide | Clostridium histolyticum collagenase | -115.09 | Showed maximum atomic contact energy, indicating strong potential as a collagenase inhibitor. | scispace.cominnovareacademics.ininnovareacademics.in |

| L(S, R) prolinamide | Clostridium histolyticum collagenase | - (Poor binding) | Exhibited poor binding phenomenon in docking studies. | scispace.cominnovareacademics.in |

These investigations highlight that L-Prolinamide is not merely a passive building block but possesses inherent bioactivity that warrants further exploration. Its interaction with metabolic enzymes and its potential as a direct inhibitor of enzymes like collagenase suggest a more complex biological role. chemimpex.comscispace.cominnovareacademics.in

Modulation of Enzyme Activity (e.g., Collagenase Inhibition)

L-Prolinamide hydrochloride and its parent molecule, L-proline, serve as foundational structures in the investigation and development of enzyme modulators. Research has particularly focused on their potential as inhibitors of proteases like collagenase and tryptase, and their ability to influence the activity of other enzymes such as acetylcholinesterase and lipase.

Derivatives of L-prolinamide have demonstrated significant inhibitory effects on various enzymes. For instance, the derivative N-(1-hydroxy-2-naphthoyl)-L-arginyl-L-prolinamide hydrochloride (HNAP) has been shown to inhibit over 90% of the enzymatic activity of tryptase, a serine protease released from mast cells. nih.gov In other studies, L-proline itself was found to inhibit acetylcholinesterase activity in C6 glioma cells, suggesting a role in neuromodulation. nih.gov Furthermore, the versatility of the proline structure is highlighted by research showing that co-immobilizing L-proline within a metal-organic framework (MOF) can open the active site of lipase, thereby enhancing its enzymatic activity. acs.org

A significant area of research is the development of L-prolinamide derivatives as collagenase inhibitors. innovareacademics.in Collagenases are enzymes that break down collagen, and their excessive activity is implicated in conditions like photoaging and inflammation. innovareacademics.inthieme-connect.de In silico molecular docking studies have been performed to evaluate the inhibitory potential of prolinamide isomers against bacterial collagenase from Clostridium histolyticum. innovareacademics.in These computational assessments predict the binding affinity between a ligand (the inhibitor) and a protein (the enzyme). The results indicated that prolinamide isomers have the potential to act as collagenase inhibitors, with the D (S, R) prolinamide isomer showing the most favorable binding energy. innovareacademics.in

Table 1: Molecular Docking Results of Prolinamide Isomers with Clostridium histolyticum Collagenase

| Ligand | Atomic Contact Energy (kcal/mol) |

|---|---|

| D (S, R) prolinamide | -115.09 |

| L (S, R) prolinamide | Lower binding affinity (not specified) |

Data sourced from in silico docking studies. innovareacademics.in

Impact on Metabolic Pathways and Cellular Processes

L-Prolinamide hydrochloride and its parent amino acid, L-proline, are recognized for their significant influence on a variety of metabolic pathways and cellular processes. chemimpex.comchemimpex.com Proline is not merely a component of proteins but also a signaling molecule that can regulate critical cellular functions, including growth, differentiation, metabolism, and stress responses. mdpi.comnih.gov

One of the key pathways modulated by proline is the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth and protein synthesis. nih.gov Studies in porcine trophectoderm cells have shown that L-proline supplementation activates mTORC1 signaling, leading to enhanced cell viability and proliferation. mdpi.com Proline metabolism itself, through the action of the enzyme proline dehydrogenase (PRODH), contributes to cellular energy by generating ATP and reactive oxygen species (ROS), which can function as signaling molecules. mdpi.commdpi.com

Furthermore, research highlights proline's role in protecting cells from stress. It has been shown to prevent endoplasmic reticulum (ER) stress and subsequent cell death in microglial cells exposed to toxins. mdpi.com L-proline also plays a role in energy metabolism in the brain, where it can increase mitochondrial activity. nih.gov This multifunctional amino acid is involved in the synthesis of other important molecules like arginine and glutamate, participates in antioxidative reactions, and modulates immune responses. nih.govmdpi.com

Table 2: Summary of L-Proline's Effects on Key Cellular Pathways and Processes

| Cellular Pathway/Process | Observed Effect of L-Proline | Cell/Tissue Model |

|---|---|---|

| mTORC1 Signaling | Activation, leading to increased cell growth and proliferation. | Porcine Trophectoderm Cells |

| Energy Metabolism | Increased mitochondrial activity at the expense of glycolysis. | Brain Cortical Tissue Slices |

| Endoplasmic Reticulum (ER) Stress | Prevention of ER stress and subsequent apoptosis. | BV2 Microglial Cells |

| Oxidative Stress | Protection against oxidative damage; scavenging of free radicals. | General (Animals, Microorganisms, Plants) |

| Cell Signaling | Acts as a signaling molecule; generates ROS for signaling. | General |

This table synthesizes findings from multiple research studies. mdpi.comnih.govmdpi.commdpi.comnih.gov

Studies on Protein Folding and Stability

The distinct cyclic structure of the proline residue is a critical determinant of protein architecture, and L-prolinamide hydrochloride is utilized in research exploring these structural aspects. chemimpex.comchemimpex.com Proline's unique pyrrolidine ring imposes significant conformational constraints on the polypeptide backbone, which can influence protein folding kinetics and the final stability of the protein.

Proline's impact on protein folding is multifaceted. The isomerization of the peptide bond preceding a proline residue (switching between cis and trans conformations) is a slow process that can create bottlenecks in the folding pathway, leading to the formation of slow-folding intermediates. nih.gov However, research also indicates that the presence of proline can paradoxically accelerate very fast folding events by restricting the conformational space available to the unfolded polypeptide chain, thereby guiding it towards a productive folding intermediate. nih.gov

Beyond its intrinsic structural role, proline has been observed to act as a chemical chaperone. Studies have shown that L-proline can inhibit the aggregation of proteins during refolding. nih.govresearchgate.net It is proposed that proline achieves this by binding to folding intermediates, stabilizing them in a state that is less prone to aggregation. nih.gov This chaperone-like activity hints at a broader biological role for proline in maintaining protein homeostasis, especially under conditions of cellular stress. nih.gov The "Proline Rule" has been proposed as a strategy in protein engineering, where the strategic substitution of other amino acids with proline can enhance the thermostability of proteins. researchgate.net

Effect on Bioavailability of Active Pharmaceutical Ingredients

L-Prolinamide hydrochloride and L-proline are investigated for their capacity to enhance the bioavailability of active pharmaceutical ingredients (APIs). chemimpex.com Bioavailability, a critical factor in drug efficacy, is often limited by the poor solubility of an API. Amino acids can be used as pharmaceutical excipients to improve the stability and bioavailability of a drug. evonik.com

A prominent method for achieving this is through co-crystallization, where an API is combined with a biocompatible coformer, such as L-proline, to create a new crystalline solid form with improved physicochemical properties. A clear demonstration of this is seen in studies with Puerarin, a traditional Chinese medicine ingredient classified as a class IV drug due to its low solubility and permeability. nih.gov When Puerarin was co-crystallized with L-proline, the resulting co-crystals exhibited significantly higher solubility and a faster dissolution rate in water and simulated gastrointestinal fluids compared to the original drug. nih.gov This enhancement in solubility is a key step toward improving the oral bioavailability of poorly soluble drugs. nih.gov The use of L-prolinamide as a starting material for the synthesis of Vildagliptin, an oral antidiabetic drug, further underscores the role of proline derivatives in formulating bioavailable pharmaceuticals. juniperpublishers.com

Table 3: Enhanced Solubility of Puerarin (PUE) through Co-crystallization with L-Proline (PRO)

| Compound | Solubility in Water (mg/mL) | Solubility in pH 1.2 Buffer (mg/mL) | Solubility in pH 6.8 Buffer (mg/mL) |

|---|---|---|---|

| Puerarin (PUE) | 1.81 | 1.95 | 1.87 |

| PUE-PRO Co-crystal I | 3.52 | 3.61 | 3.54 |

| PUE-PRO Co-crystal II | 3.25 | 3.32 | 3.27 |

Data from a 2021 study on Puerarin co-crystals. nih.gov

Research on Nootropic Activity of L-Proline Derivatives

The L-proline scaffold is a key pharmacophore in the development of nootropic agents, which are substances that may enhance cognitive function. mdpi.com The well-known nootropic drug piracetam (B1677957) is structurally related to proline, and extensive research has been dedicated to creating novel L-proline derivatives with improved nootropic and neuroprotective properties. mdpi.comgoogle.com

Several L-proline derivatives have shown promising activity in preclinical studies. A patented family of L-proline derivatives was specifically designed to have a more potent nootropic effect than piracetam, demonstrating significant activity in passive avoidance tests, which are used to assess memory in animal models. google.com Another derivative, N-phenylacetylglycyl-L-proline ethyl ester (GZK-111), is a prodrug that converts to the endogenous neuropeptide cyclo-L-prolylglycine (CPG) and has demonstrated nootropic, anxiolytic, and neuroprotective effects at low doses. researchgate.net Similarly, L-Proline benzyl (B1604629) ester (L-PBE) has been investigated for its potential to improve memory and cognitive performance. The peptide Semax, which incorporates proline in its structure, is used in some countries for its claimed nootropic and neurorestorative effects. wikipedia.org These studies collectively highlight the potential of modifying the L-proline structure to develop new therapies for cognitive disorders. science.gov

Table 4: Selected L-Proline Derivatives and their Investigated Nootropic Effects

| Derivative Name/Class | Investigated Nootropic/Psychotropic Effect(s) | Model/Test System |

|---|---|---|

| Cinnamoyl-glycyl-L-phenylalanyl-L-prolinamide class | High psychotropic activity, antiamnesic effects. | Passive avoidance tests in animals. |

| L-Proline benzyl ester (L-PBE) | Improved memory retention and cognitive performance. | Animal models. |

| N-phenylacetylglycyl-L-proline ethyl ester (GZK-111 / Noopept precursor) | Nootropic, anxiolytic, antihypoxic, and neuroprotective activities. | In vitro and in vivo (i.p. administration) models. |

| Semax | Nootropic, neuroprotective, and neurorestorative effects. | Used as a prescription drug in Russia; animal studies show elevation of BDNF. |

This table summarizes findings on various L-proline derivatives. google.comresearchgate.netwikipedia.org

Preclinical Research and In Vitro/In Vivo Studies

Assessment of Anti-Collagenase Activity

The preclinical assessment of L-prolinamide derivatives as potential anti-collagenase agents involves a combination of computational (in silico) and laboratory-based (in vitro) studies. These investigations are crucial for identifying promising candidates and understanding their mechanism of inhibition before any potential in vivo testing.

In silico studies, primarily molecular docking, represent an initial screening step. innovareacademics.in This computational technique models the interaction between the potential inhibitor and the active site of the collagenase enzyme. For example, docking studies of prolinamide isomers with collagenase from the bacterium Clostridium histolyticum predicted that these molecules could effectively bind to the enzyme, with one isomer showing particularly strong potential based on its calculated binding energy. innovareacademics.in

Following computational screening, in vitro assays are used to provide empirical evidence of inhibitory activity. tandfonline.com These assays measure the enzymatic activity of collagenase in the presence of the test compound. A common method involves using a specific substrate that, when cleaved by collagenase, produces a measurable signal, such as a change in fluorescence or absorbance. tandfonline.comnih.gov The potency of the inhibitor is typically quantified by determining its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). For instance, synthetic succinyl hydroxamate derivatives incorporating an L-proline structure were tested against Clostridium histolyticum collagenase, and their inhibition constants were found to be in the nanomolar range, indicating potent inhibition. tandfonline.com These validated in vitro assays are essential for confirming the findings of in silico models and for ranking the efficacy of different derivatives. thieme-connect.de

Table 5: Preclinical Assessment Data for L-Proline Derivatives as Collagenase Inhibitors

| Derivative Type | Assessment Method | Target Enzyme | Finding |

|---|---|---|---|

| Prolinamide Isomers | Molecular Docking (in silico) | Clostridium histolyticum collagenase | D (S, R) prolinamide showed the highest predicted binding energy (-115.09 kcal/mol). |

| Succinyl Hydroxamates of L-Proline | Enzyme Inhibition Assay (in vitro) | Clostridium histolyticum collagenase | Inhibition constants (Ki) in the range of 8–62 nM. |

Data compiled from preclinical research studies. innovareacademics.intandfonline.com

Evaluation in Angiotensin-Converting Enzyme (ACE) Inhibition Studies

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and the angiotensin-converting enzyme (ACE) is a key component of this system. nih.gov ACE converts inactive angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. nih.gov Inhibition of ACE is a major strategy for treating hypertension. mdpi.comfarmaciajournal.com Consequently, there is significant interest in developing novel ACE inhibitors. mdpi.com